![molecular formula C15H10ClNO6 B6411023 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% CAS No. 1261916-49-7](/img/structure/B6411023.png)
4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95%
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Overview
Description
4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% (hereinafter referred to as 4-CMC-2-NB) is an organic compound that is widely used in scientific research. It is an important building block for synthesizing various pharmaceuticals, and has many applications in the field of biochemistry and physiology. 4-CMC-2-NB is a white, crystalline solid with a melting point of 119-120°C and a boiling point of 250°C. It is soluble in water, alcohol, and most organic solvents.
Mechanism of Action
The mechanism of action of 4-CMC-2-NB is not fully understood. However, it is believed to act as an inhibitor of enzymes by binding to their active sites. This prevents the enzymes from catalyzing their reactions, and thus inhibits their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CMC-2-NB are not well-studied. However, it has been shown to inhibit the activity of enzymes involved in signal transduction pathways, and thus may have an effect on cell signaling. In addition, 4-CMC-2-NB has been shown to have an inhibitory effect on the growth of some bacteria.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-CMC-2-NB in laboratory experiments is its high purity and availability. 4-CMC-2-NB is a commercially available compound, and can be easily obtained in high purity. In addition, it is relatively stable, and can be stored at room temperature.
The main limitation of using 4-CMC-2-NB in laboratory experiments is its lack of specificity. While it has been shown to inhibit the activity of some enzymes, its effects on other enzymes are not well-understood.
Future Directions
Future research should focus on exploring the biochemical and physiological effects of 4-CMC-2-NB. In particular, studies should be conducted to determine its effects on other enzymes, and its effects on cell signaling pathways. In addition, studies should be conducted to explore the potential therapeutic applications of 4-CMC-2-NB. Finally, further research should be conducted to develop more specific and potent inhibitors of enzymes using 4-CMC-2-NB as a scaffold.
Synthesis Methods
4-CMC-2-NB is synthesized through a process known as nitration. This involves the reaction of 4-chloro-3-methoxycarbonylphenol (4-CMC) with nitric acid, which yields 4-CMC-2-NB as the major product. The reaction is carried out at room temperature, and the yield is typically 95%.
Scientific Research Applications
4-CMC-2-NB has a wide range of applications in scientific research. It has been used as an inhibitor of enzymes, such as tyrosine kinase and protein kinase C. It has also been used in studies of the structure-activity relationships of drugs. In addition, 4-CMC-2-NB has been used in studies of the interaction between proteins and lipids, and in studies of the conformational dynamics of proteins.
properties
IUPAC Name |
4-(4-chloro-3-methoxycarbonylphenyl)-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO6/c1-23-15(20)11-6-8(3-5-12(11)16)9-2-4-10(14(18)19)13(7-9)17(21)22/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQBWAVXBYRLSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692053 |
Source
|
Record name | 4'-Chloro-3'-(methoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrobenzoic acid | |
CAS RN |
1261916-49-7 |
Source
|
Record name | 4'-Chloro-3'-(methoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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